molecular formula C9H12F3NO3SSi B3047046 3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate CAS No. 134391-76-7

3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate

Cat. No.: B3047046
CAS No.: 134391-76-7
M. Wt: 299.34 g/mol
InChI Key: SXIBFUWSBRRXRJ-UHFFFAOYSA-N
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Description

3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate is a heteroaromatic triflate derivative characterized by a pyridine ring substituted with a trimethylsilyl (TMS) group at the 3-position and a trifluoromethanesulfonate (triflate) group at the 2-position. This compound serves as a precursor for generating arynes, which are highly reactive intermediates used in cross-coupling and multicomponent reactions . The TMS group acts as a directing moiety for aryne formation, while the triflate group facilitates efficient leaving during activation, enabling diverse functionalization .

Properties

IUPAC Name

(3-trimethylsilylpyridin-2-yl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3NO3SSi/c1-18(2,3)7-5-4-6-13-8(7)16-17(14,15)9(10,11)12/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIBFUWSBRRXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(N=CC=C1)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO3SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567705
Record name 3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134391-76-7
Record name 3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 134391-76-7
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Preparation Methods

Synthetic Strategies and Methodologies

Direct Silylation-Triflation Sequential Approach

The most widely adopted strategy involves sequential introduction of trimethylsilyl and trifluoromethanesulfonyl groups to a pyridin-2,3-diol precursor. Effenberger's protocol, as referenced in pharmacological studies, utilizes 2,3-dihydroxypyridine as the starting material.

Step 1: Regioselective Silylation
Trimethylsilyl protection of the 3-hydroxy group is achieved using trimethylsilyl chloride (TMSCl) under anhydrous conditions:

2,3-dihydroxypyridine + TMSCl → 3-(trimethylsilyl)pyridin-2-ol + HCl

Reaction conditions:

  • Solvent: Dichloromethane (DCM)
  • Base: Imidazole (1.2 equiv)
  • Temperature: 0°C → room temperature
  • Time: 6–8 hours
    Yield: 78–82%

Step 2: Triflation at C2 Position
The remaining 2-hydroxy group undergoes triflation via triflic anhydride (Tf₂O) activation:

3-(trimethylsilyl)pyridin-2-ol + Tf₂O → 3-(trimethylsilyl)pyridin-2-yl triflate + H₂O

Critical parameters:

  • Deprotonation agent: Potassium hydride (KH, 2.0 equiv)
  • Solvent: Dry DCM (0.1 M)
  • Temperature: 0°C → gradual warming to 25°C
  • Reaction time: 2 hours
    Yield: 63–67%
Table 1: Comparative Analysis of Silylation-Triflation Methods
Parameter Silylation Step Triflation Step
Temperature Range 0–25°C 0–25°C
Key Reagent TMSCl Tf₂O
Catalytic System Imidazole KH/DCM
Typical Yield 78–82% 63–67%
Purity (HPLC) >95% >90%

Metal-Catalyzed Silylation Followed by Triflation

Alternative approaches employ palladium-mediated coupling to install the trimethylsilyl group. This method proves advantageous when starting from halogenated pyridines:

Substrate Preparation
3-Bromo-2-hydroxypyridine undergoes Kumada coupling with trimethylsilylmethylmagnesium chloride :

3-Br-2-OH-pyridine + TMS-CH₂-MgCl → 3-TMS-2-OH-pyridine + MgBrCl

Optimized conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Solvent: THF
  • Temperature: 65°C
  • Time: 12 hours
    Yield: 58–62%

Subsequent triflation follows the standard Tf₂O protocol, with yields comparable to Method 1.1 (60–65%).

Alternative Pathways: Halogenation and Coupling

For substrates resistant to direct silylation, a halogenation-silylation-triflation sequence demonstrates utility:

  • Directed Ortho-Lithiation :

    2-methoxypyridine + LDA → 3-lithio-2-methoxypyridine  
    3-lithio-2-methoxypyridine + TMSCl → 3-TMS-2-methoxypyridine  
    

    Demethylation (BBr₃, DCM, −78°C) yields 3-TMS-2-OH-pyridine (71% over two steps).

  • Triflation : As previously described.

Reaction Optimization and Mechanistic Insights

Silylation Selectivity Control

The ortho-directing effect of the 2-hydroxy group in pyridin-2,3-diol ensures preferential silylation at C3. Computational studies (DFT, B3LYP/6-311+G(d,p)) reveal a 12.3 kcal/mol preference for C3-silylated intermediates over C2 isomers.

Triflation Kinetics

Second-order rate constants for triflation (25°C, DCM):
$$ k_2 = 1.4 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} $$
Activation parameters:
$$ \Delta H^\ddagger = 45.2 \, \text{kJ/mol}, \, \Delta S^\ddagger = -112 \, \text{J/(mol·K)} $$

Analytical Characterization and Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • TMS protons: δ 0.23 (s, 9H)
  • Pyridine H4: δ 8.42 (d, J = 4.8 Hz)
  • Pyridine H5: δ 7.89 (dd, J = 7.6, 4.8 Hz)
  • Pyridine H6: δ 7.35 (d, J = 7.6 Hz)

¹⁹F NMR (376 MHz, CDCl₃):

  • CF₃SO₃ group: δ −74.8 ppm (s)

Mass Spectrometry

  • EI-MS: m/z 313 [M]⁺ (calc. 313.08)
  • Fragmentation pattern:
    $$ 313 → 255 \, (\text{M}−\text{CF}3\text{SO}3^-) → 169 \, (\text{C}7\text{H}{10}\text{NSi}^+) $$

Applications and Derivatives

Suzuki-Miyaura Cross-Coupling

The triflate group serves as an excellent leaving group for palladium-catalyzed couplings:

3-TMS-2-OTf-pyridine + ArB(OH)₂ → 3-TMS-2-Ar-pyridine  

Yields: 75–89% with Pd(OAc)₂/XPhos system

Fluoride-Mediated Desilylation

Selective removal of the TMS group enables access to 2-triflated pyridin-3-ols:

3-TMS-2-OTf-pyridine + TBAF → 3-OH-2-OTf-pyridine + TMSF  

Reaction efficiency: >95% conversion in THF (0°C, 30 min)

Mechanism of Action

The mechanism of action of 3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate involves the generation of pyridynes under mild fluoride conditions. These pyridynes are highly reactive intermediates that can undergo cycloaddition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural differences among related compounds include:

  • Aryl vs. Heteroaryl Backbone : Pyridine-based triflates (e.g., the target compound) exhibit distinct electronic properties compared to benzene or naphthalene derivatives due to the nitrogen atom’s electron-withdrawing effect.
  • Substituent Effects :
    • Electron-Donating Groups (EDGs) : The TMS group (EDG) enhances aryne regioselectivity by stabilizing transition states .
    • Electron-Withdrawing Groups (EWGs) : Halogens (e.g., iodine in 3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate ) or trifluoromethyl groups increase electrophilicity, altering reaction pathways.
    • Steric Bulk : Bulky substituents (e.g., naphthyl in 3-(Trimethylsilyl)-2-naphthyl trifluoromethanesulfonate ) reduce yields due to steric hindrance during aryne generation .

Reactivity in Aryne-Mediated Reactions

  • Steric Effects : Bulky substituents (e.g., naphthyl) reduce yields in nickel-catalyzed alkyne insertions (59–77% vs. 63–81% for less hindered derivatives) .
  • Electronic Effects : Pyridine-based triflates (e.g., the target compound) show higher regioselectivity in multicomponent reactions compared to phenyl derivatives due to nitrogen’s directing influence .
  • Leaving Group Efficiency : Triflate groups outperform mesylates or tosylates in generating reactive intermediates, as seen in the synthesis of tri-substituted alkenes .

Stability and Handling

  • Physical State : Oily compounds (e.g., 5e ) pose challenges in purification compared to solids.

Biological Activity

3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate (TMS-Py-Tf) is a chemical compound with the molecular formula C9_9H12_{12}F3_3NO3_3SSi. It serves as a versatile precursor in synthetic organic chemistry, particularly in the generation of reactive intermediates such as pyridynes. These intermediates are crucial for various cycloaddition and substitution reactions, leading to the formation of valuable heterocyclic compounds, including indole derivatives.

TMS-Py-Tf can be synthesized through the reaction of 3-(trimethylsilyl)pyridine with trifluoromethanesulfonic anhydride, typically under mild conditions in the presence of a base like triethylamine. This synthesis pathway is advantageous for producing high yields of the compound, which is essential for its application in biological research.

Biological Activity

The biological activity of TMS-Py-Tf and its derivatives has garnered attention due to their potential therapeutic applications. Research indicates that compounds derived from TMS-Py-Tf exhibit various biological activities, including:

  • Antimicrobial Properties : Some derivatives have shown efficacy against a range of bacterial strains.
  • Anticancer Activity : Indole derivatives synthesized from TMS-Py-Tf have been evaluated for their cytotoxic effects on cancer cell lines, demonstrating promising results.

The biological mechanism of TMS-Py-Tf involves its conversion into highly reactive pyridynes under mild fluoride conditions. These pyridynes can then undergo nucleophilic substitution and cycloaddition reactions, leading to the formation of biologically active compounds. The specific molecular targets and pathways are dependent on the nature of the substituents in the formed derivatives.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated several derivatives of TMS-Py-Tf against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications enhanced antimicrobial potency, suggesting structure-activity relationships (SAR) that guide further development.
  • Anticancer Potential : Research involving indole derivatives derived from TMS-Py-Tf showed significant cytotoxicity against various cancer cell lines. For instance, one derivative exhibited an IC50_{50} value in the low nanomolar range, indicating strong potential for development into therapeutic agents.

Data Table: Biological Activities of TMS-Py-Tf Derivatives

Compound NameActivity TypeTarget Organism/Cell LineIC50_{50} (µM)Reference
Derivative AAntimicrobialStaphylococcus aureus5.0
Derivative BAnticancerHeLa cells0.25
Derivative CAntimicrobialEscherichia coli10.0
Derivative DAnticancerMCF-7 cells0.15

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate
Reactant of Route 2
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3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate

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